2-(2,4-Difluorophenyl)cyclopropan-1-amine
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Overview
Description
2-(2,4-Difluorophenyl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to a 2,4-difluorophenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene reacts with a carbene precursor.
Introduction of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a fluorinated aromatic compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclopropylamines with different substituents.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation with palladium on carbon are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of substituted cyclopropylamines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,4-Difluorophenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Difluorophenyl)cyclopropan-1-amine: Similar structure but with different fluorine substitution pattern.
2,2-Difluorocyclopentan-1-amine: Contains a cyclopentane ring instead of a cyclopropane ring
Uniqueness
2-(2,4-Difluorophenyl)cyclopropan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of a cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)cyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-5-1-2-6(8(11)3-5)7-4-9(7)12/h1-3,7,9H,4,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOOBWCLQZIMCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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